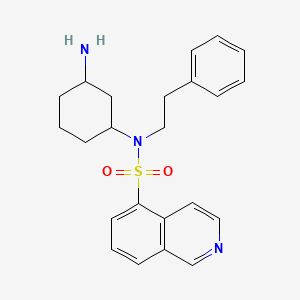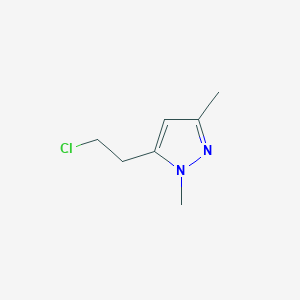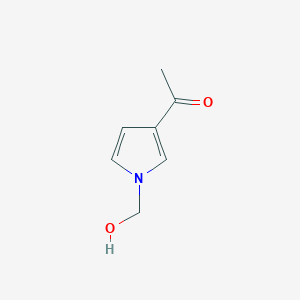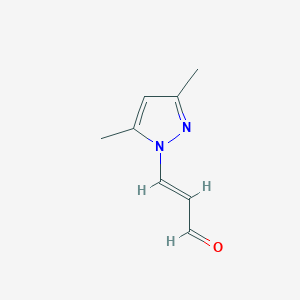copper](/img/structure/B12886671.png)
[Ethanedioato(2-)-O,O'](8-quinolinamine-N1,N8)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanedioato(2-)-O,O’copper is a coordination compound that features a copper ion coordinated with ethanedioate (oxalate) and 8-quinolinamine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanedioato(2-)-O,O’copper typically involves the reaction of copper salts with ethanedioate and 8-quinolinamine under controlled conditions. One common method involves dissolving copper(II) sulfate in water, followed by the addition of ethanedioic acid and 8-quinolinamine. The reaction mixture is then stirred and heated to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pH, and concentration of reactants, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethanedioato(2-)-O,O’copper undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the copper ion.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state copper complexes, while reduction can yield lower oxidation state species .
Aplicaciones Científicas De Investigación
Ethanedioato(2-)-O,O’copper has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of Ethanedioato(2-)-O,O’copper involves interactions with biological molecules, leading to various biochemical effects. The copper ion can generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. Additionally, the compound can interact with specific molecular targets, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethanedioato(2-)-O,O’nickel
- Ethanedioato(2-)-O,O’zinc
- Ethanedioato(2-)-O,O’cobalt
Uniqueness
Ethanedioato(2-)-O,O’copper is unique due to its specific coordination environment and the properties imparted by the copper ion. Compared to similar compounds with different metal centers, the copper complex exhibits distinct redox behavior, catalytic activity, and biological effects .
Propiedades
Fórmula molecular |
C11H7CuN2O4- |
|---|---|
Peso molecular |
294.73 g/mol |
Nombre IUPAC |
copper;oxalate;quinolin-8-ylazanide |
InChI |
InChI=1S/C9H7N2.C2H2O4.Cu/c10-8-5-1-3-7-4-2-6-11-9(7)8;3-1(4)2(5)6;/h1-6,10H;(H,3,4)(H,5,6);/q-1;;+2/p-2 |
Clave InChI |
MKSNQUVTFGJMIS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C(=C1)[NH-])N=CC=C2.C(=O)(C(=O)[O-])[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid](/img/structure/B12886593.png)



![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)

![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)



